レリグリタゾン-d4

概要

説明

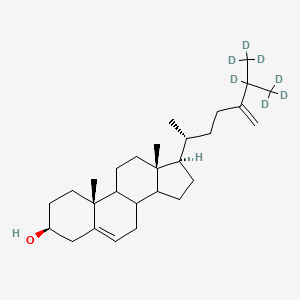

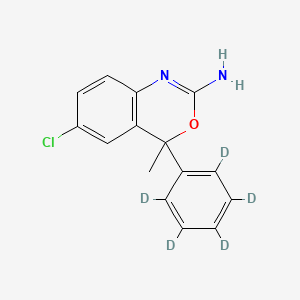

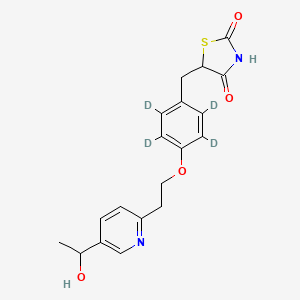

Hydroxy Pioglitazone-d4 (M-IV) is the labeled analogue of Hydroxy Pioglitazone (M-IV), a metabolite of Pioglitazone . Pioglitazone is used as an antidiabetic .

Synthesis Analysis

Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .Molecular Structure Analysis

The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .Chemical Reactions Analysis

Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .Physical and Chemical Properties Analysis

The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .科学的研究の応用

神経炎症性および神経変性疾患の治療

レリグリタゾン-d4は、新規の血液脳関門(BBB)透過性PPARγアゴニストであり、CNS疾患の治療のために開発されています {svg_1}. それは、中枢神経系(CNS)の生理学的プロセスにおいて重要な役割を果たし、細胞代謝と修復に関与しています {svg_2}. 前臨床モデルで、CNS疾患の有効な治療法となる可能性を示しています {svg_3}.

X連鎖性副腎白質ジストロフィー(X-ALD)の治療

This compoundは、有効な薬物療法がない潜在的に致死的な神経代謝性疾患であるX連鎖性副腎白質ジストロフィー(X-ALD)のモデルにおいて、複数の変化した経路を回復させることが示されています {svg_4}. それは酸化ストレスを減少させ、アデノシン5'-三リン酸濃度を増加させ、神経保護効果を発揮しました {svg_5}.

複数の生物学的経路のモジュレーション

This compoundは、特にX-ALDにおいて、神経炎症性および神経変性疾患に関連する複数の生物学的経路をモジュレートすることができました {svg_6}. それは酸化ストレスを減少させ、アデノシン5'-三リン酸濃度を増加させ、神経保護効果を発揮することが示されています {svg_7}.

非小細胞肺がん(NSCLC)の治療

Hydroxy Pioglitazone Labeled d4は、NSCLC細胞の増殖能と浸潤能を低下させることが示されています {svg_8}. それはMAPK、Myc、およびRas遺伝子をダウンレギュレートし、MAPK経路の生存因子およびリン酸化タンパク質レベルの低下につながります {svg_9}.

ヒト血漿中の定量化

ヒト血漿中のピオグリタゾンとヒドロキシピオグリタゾン(M-IV)を同時定量するための液体クロマトグラフィー-タンデム質量分析(LC-MS / MS)法が開発されました {svg_10}. この方法は、クリニックにおける薬物濃度を調査するための選択性、迅速性、および感度があります {svg_11}.

骨肉腫におけるドキソルビシン耐性のモジュレーション

ヒドロキシピオグリタゾン-d4(M-IV)は、骨肉腫細胞におけるドキソルビシン耐性をモジュレートすることが示されています {svg_12}. それはMDR1とIL8をダウンレギュレートするため、骨肉腫細胞におけるドキソルビシン耐性をモジュレートできることが示唆されています {svg_13}.

作用機序

Leriglitazone-d4, also known as Hydroxy pioglitazone-d4 (M-IV) or Hydroxy Pioglitazone Labeled d4, is a metabolite of the glitazone pioglitazone . It is a novel, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown promise in the treatment of neurodegenerative diseases .

Target of Action

The primary target of Leriglitazone-d4 is the PPARγ, a member of the nuclear receptor superfamily . This receptor plays a crucial role in physiological processes in the central nervous system (CNS) and is involved in cellular metabolism and repair .

Mode of Action

Leriglitazone-d4 acts as a PPARγ agonist . It stabilizes the PPARγ activation function-2 (AF-2) co-activator binding surface and enhances co-activator binding, affording slightly better transcriptional efficacy . It binds to the PPARγ C-terminal ligand-binding domain (LBD) with a Ki of 1.2 μM and induces transcriptional efficacy of the PPARγ (LBD) with an EC50 of 680 nM .

Biochemical Pathways

Leriglitazone-d4 modulates multiple pathways involved in the pathophysiology of X-linked adrenoleukodystrophy (X-ALD) by delaying or stopping the progression of adrenomyeloneuropathy (AMN) and cerebral adrenoleukodystrophy (cALD) . It regulates key genes that counteract oxidative stress and restores bioenergetics and adenosine triphosphate concentrations . It also stimulates mitochondrial biogenesis through activation of the PPARγ/PPARγ-coactivator 1α pathway .

Pharmacokinetics

Leriglitazone-d4 is rapidly absorbed with no food effect on overall exposure and shows a linear pharmacokinetic profile with dose-exposure correlation . It crosses the blood-brain barrier in humans . At clinical doses which are well-tolerated, leriglitazone-d4 reaches the target CNS concentrations that are needed for PPARγ engagement and efficacy .

Result of Action

Leriglitazone-d4 exerts neuroprotective and antioxidant effects, improves mitochondrial function, and reduces microglial activation . It also increases myelin debris clearance and oligodendrocyte survival and myelination, thus promoting remyelination . Furthermore, it reduces neuroinflammation and prevents the endothelial damage disrupting the blood-brain barrier (BBB) that characterizes the early stages of cALD .

Action Environment

The action of Leriglitazone-d4 is influenced by various environmental factors. For instance, the age of the patient can affect the efficacy of the drug . In a study, patients over 60 years of age with prominent cognitive impairment at baseline continued to deteriorate despite treatment . Additionally, the presence of other diseases, such as Covid-19, can also impact the effectiveness of the drug .

Safety and Hazards

生化学分析

Biochemical Properties

Leriglitazone-d4 plays a significant role in biochemical reactions. It interacts with PPARγ, a member of the nuclear receptor superfamily . Leriglitazone-d4 binds to the PPARγ C-terminal ligand-binding domain (LBD) with a Ki value of 1.2 μM, inducing transcriptional efficacy of the PPARγ (LBD) with an EC50 of 680 nM . This interaction stabilizes the PPARγ activation function-2 (AF-2) co-activator binding surface and enhances co-activator binding, providing high transcriptional efficacy .

Cellular Effects

Leriglitazone-d4 has profound effects on various types of cells and cellular processes. It regulates the expression of key genes that contribute to neuroinflammatory and neurodegenerative processes implicated in adrenoleukodystrophy disease progression . It decreases oxidative stress, increases adenosine 5’-triphosphate concentrations, and exerts neuroprotective effects in primary rodent neurons and astrocytes after VLCFA-induced toxicity .

Molecular Mechanism

The molecular mechanism of Leriglitazone-d4 is primarily through its action as a PPARγ agonist . It modulates multiple pathways involved in the pathophysiology of X-ALD by delaying or stopping the progression of AMN and cALD . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Leriglitazone-d4 has shown to exert its effects over time. It has demonstrated robust preclinical proof-of-concept in animal models of multiple diseases by modulating pathways leading to mitochondrial dysfunction, oxidative stress, neuroinflammation, demyelination, and axonal degeneration .

Metabolic Pathways

Leriglitazone-d4 is involved in the PPARγ signaling pathway . It regulates the expression of key genes that contribute to neuroinflammatory and neurodegenerative processes .

Transport and Distribution

Leriglitazone-d4 is unique in that it can cross the blood–brain barrier in humans . At clinical doses which are well-tolerated, Leriglitazone-d4 reaches the target central nervous system (CNS) concentrations that are needed for PPARγ engagement and efficacy .

Subcellular Localization

Given its ability to cross the blood-brain barrier , it is likely that Leriglitazone-d4 can reach various subcellular compartments within the CNS cells.

特性

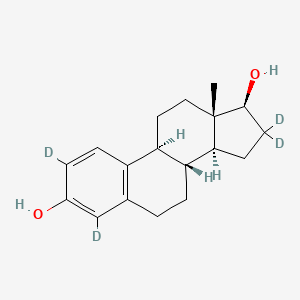

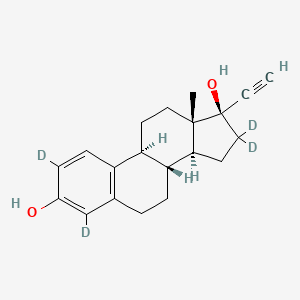

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVFDZYQLGRLCD-USSMZTJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

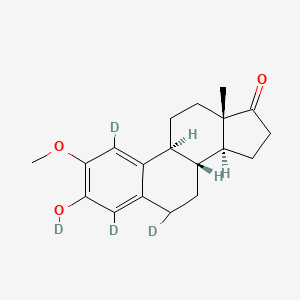

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670098 | |

| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-49-1 | |

| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。